molecular formula C17H15N5O2 B461406 6'-amino-3'-ethyl-4-methyl-2-oxo-1,1',3,4'-tetrahydrospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile

6'-amino-3'-ethyl-4-methyl-2-oxo-1,1',3,4'-tetrahydrospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile

Cat. No.: B461406
M. Wt: 321.33g/mol
InChI Key: DMLRVIIOKIJLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 3-ethyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-carbonitrile with hydrazine hydrate, followed by cyclization with ethyl acetoacetate and subsequent reaction with malononitrile . The reaction conditions often require refluxing in ethanol or other suitable solvents and the use of catalysts such as piperidine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-amino-3’-ethyl-4-methyl-2-oxo-1,1’,3,4’-tetrahydrospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile stands out due to its spiro structure, which imparts unique chemical and biological properties. This structure allows for diverse chemical modifications and potential interactions with various biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C17H15N5O2

Molecular Weight

321.33g/mol

IUPAC Name

6'-amino-3'-ethyl-4-methyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C17H15N5O2/c1-3-10-13-15(22-21-10)24-14(19)9(7-18)17(13)12-8(2)5-4-6-11(12)20-16(17)23/h4-6H,3,19H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

DMLRVIIOKIJLBQ-UHFFFAOYSA-N

SMILES

CCC1=C2C(=NN1)OC(=C(C23C4=C(C=CC=C4NC3=O)C)C#N)N

Canonical SMILES

CCC1=C2C(=NN1)OC(=C(C23C4=C(C=CC=C4NC3=O)C)C#N)N

Origin of Product

United States

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